N1-Oxide vs. Parent Drug: Receptor Affinity Reduction ≥97% Inferred from Fluphenazine Congener Data
Although direct radioligand binding data for Perphenazine N1-Oxide at dopamine D2 receptors have not been published, the structurally homologous fluphenazine N4′-oxide (FLU-NO) exhibits only 1% to 3% of the D1 and D2 receptor affinity of its parent drug, fluphenazine [1]. Perphenazine N1-Oxide is therefore predicted to have a Ki for D2 receptors in the range of 18.7–56 nM, compared to the parent perphenazine Ki of 0.56 nM , representing an affinity reduction of ≥97%. In contrast, the sulfoxide metabolite perphenazine sulfoxide retains measurable D2 affinity with a Ki of 5.9 nM , indicating that the N-oxide modification ablates dopaminergic activity more profoundly than S-oxidation. This differential pharmacological silencing has direct consequences for impurity qualification: the N1-oxide can be classified as a pharmacologically inert impurity, whereas the sulfoxide requires tighter specification limits due to its residual receptor activity.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Perphenazine N1-Oxide: Ki predicted 18.7–56 nM (inferred from 1–3% residual affinity of fluphenazine N4′-oxide relative to fluphenazine) [1] |
| Comparator Or Baseline | Perphenazine (parent drug): Ki = 0.56 nM (D2) ; Perphenazine sulfoxide: Ki = 5.9 nM (D2) |
| Quantified Difference | ≥97% reduction in D2 affinity vs. parent; ≥68% reduction vs. sulfoxide metabolite |
| Conditions | Radioligand binding assays using rat brain striatal membranes (fluphenazine study); recombinant human D2 receptor binding (perphenazine study) |
Why This Matters
Procurement of a verified N1-oxide reference standard ensures that the impurity being quantified in perphenazine drug substance is the pharmacologically inert N-oxide species, not the partially active sulfoxide, enabling accurate safety qualification per ICH Q3A thresholds.
- [1] Aravagiri M, Marder SR, Yuwiler A, Midha KK, Kula NS, Baldessarini RJ. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology. 1995;13(3):235–247. doi:10.1016/0893-133X(95)00070-T. View Source
